

Pharmacokinetic & Safety Comparison of Ebastine/Carebastine

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Compound Focus: Carebastine

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The following tables consolidate the core findings from a multicenter, open-label study that administered 20 mg of ebastine once daily for 5 days to 24 patients with varying degrees of renal impairment and 12 healthy subjects with normal renal function [1] [2].

Table 1: Key Pharmacokinetic Parameters at Steady-State [1] [2]

Parameter	Healthy Subjects	Patients with Renal Impairment	Key Conclusion
Ebastine Pharmacokinetics	No significant modification	No significant modification	Not altered by renal disease [1]
Carebastine Pharmacokinetics	Predictable steady-state	Predictable steady-state	No significant differences or unexpected accumulation [1] [2]
Plasma Exposure (AUC)	Baseline level	Comparable to healthy subjects	No clinically important differences [1] [2]
Elimination Half-life ($t_{1/2}$)	Baseline level	Comparable to healthy subjects	No clinically important differences [1] [2]

Parameter	Healthy Subjects	Patients with Renal Impairment	Key Conclusion
Correlation with Creatinine Clearance (CL _{CR})	Not applicable	No correlation observed	Renal function does not impact drug levels [1]

Table 2: Safety and Tolerability Profile [1] [2]

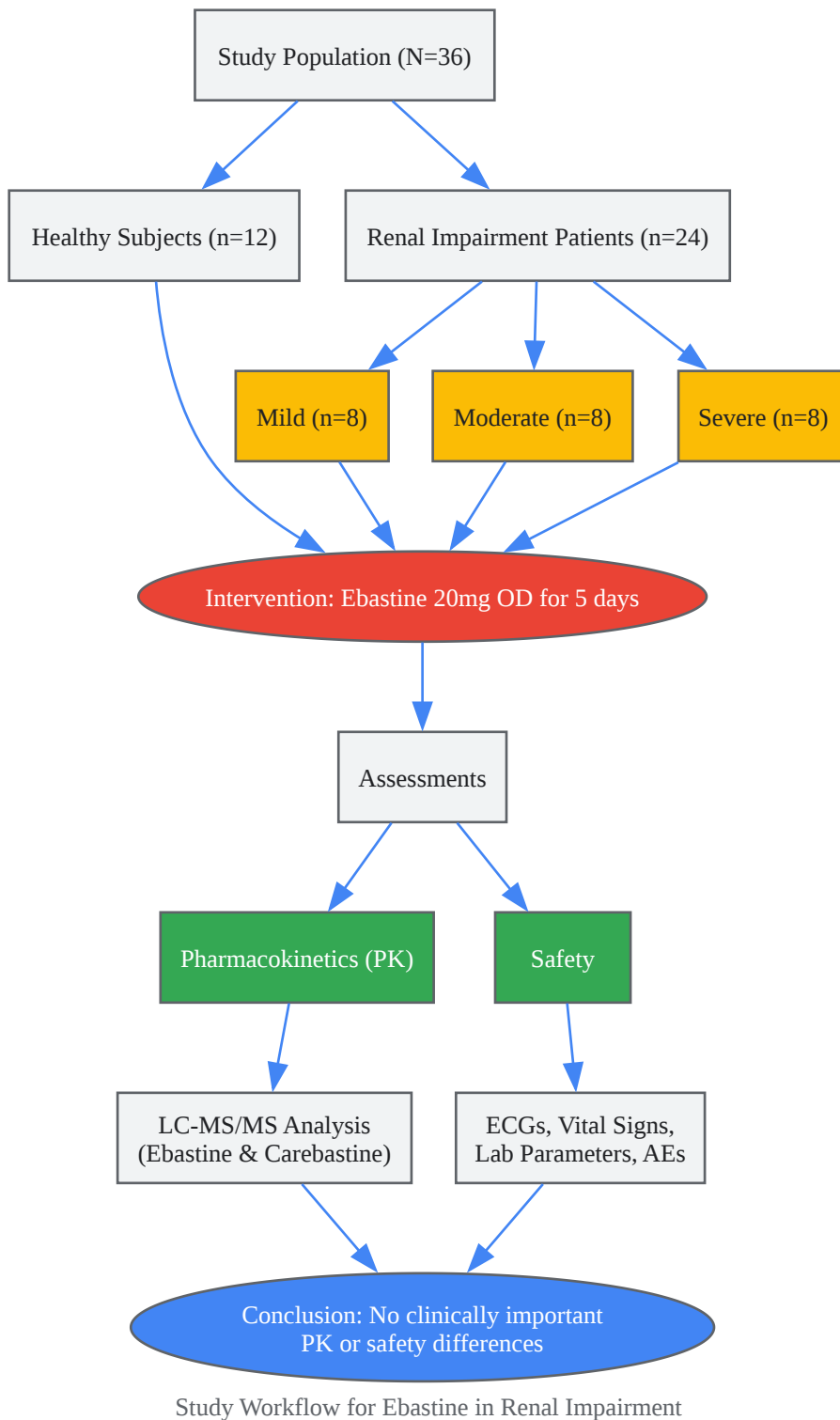
Safety Domain	Findings in Renal Impairment vs. Healthy Subjects
General Safety	Generally well tolerated [1]
Adverse Events	No differences observed [1] [2]
Cardiac Safety (ECG)	No differences observed [1] [2]
Vital Signs	No differences observed [1] [2]
Laboratory Parameters	No differences observed [1] [2]

Experimental Protocol Overview

The data presented above was generated using the following detailed methodology [1] [2]:

- **Study Design:** Open-label, parallel-group, multicenter study.
- **Subjects:** 24 patients with renal impairment (mild, moderate, or severe; n=8 per group) and 12 healthy subjects.
- **Dosage:** Oral administration of 20 mg Ebastine once daily for 5 days.
- **Pharmacokinetic Sampling:** Plasma concentrations of ebastine and **carebastine** were determined:
 - On **Day 1** for 24 hours.
 - On **Day 5** for 72 hours.
- **Analytical Method:** A validated, sensitive **liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay** was used.
 - Minimum quantifiable limit: **0.05 ng/mL for ebastine** and **1.00 ng/mL for carebastine** [1] [2].
- **Renal Function Assessment:** Measured via 24-hour creatinine clearance (CL_{CR}) at baseline.
- **Safety Monitoring:** Included assessment of adverse events, vital signs, laboratory parameters, and electrocardiograms (ECGs).

The workflow of this study is illustrated below.



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Interpretation for Drug Development

The consistent findings across pharmacokinetic and safety domains lead to a clear conclusion for researchers and clinicians:

- **Dosing Implications:** The study concluded that **no dose adjustment of ebastine is required for patients with renal impairment**, even severe cases [1] [2]. This simplifies clinical use and drug labeling.
- **Safety Confidence:** The lack of ECG changes or other cardiac safety concerns at therapeutic doses is a significant finding, especially given the historical context of cardiotoxicity with some early antihistamines like terfenadine [3] [4]. Ebastine and **carebastine** have been shown to have a much lower potency for blocking cardiac potassium channels, which underlies this safer profile [3].

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